molecular formula C8H6BrNO B13681251 4-(Bromomethyl)furo[2,3-b]pyridine

4-(Bromomethyl)furo[2,3-b]pyridine

Cat. No.: B13681251
M. Wt: 212.04 g/mol
InChI Key: OPAGZMMOPGFJSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)furo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6BrNO. It is a derivative of furo[2,3-b]pyridine, where a bromomethyl group is attached to the fourth position of the fused ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)furo[2,3-b]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of furo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)furo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted furo[2,3-b]pyridines with various functional groups.

    Oxidation: Furo[2,3-b]pyridine-4-carboxylic acid or furo[2,3-b]pyridine-4-aldehyde.

    Reduction: 4-Methylfuro[2,3-b]pyridine.

Scientific Research Applications

4-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)furo[2,3-b]pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Similar structure but lacks the fused furan ring.

    4-(Chloromethyl)furo[2,3-b]pyridine: Chlorine instead of bromine at the methyl group.

    4-(Methyl)furo[2,3-b]pyridine: Methyl group instead of bromomethyl.

Uniqueness

4-(Bromomethyl)furo[2,3-b]pyridine is unique due to the presence of both the bromomethyl group and the fused furan-pyridine ring system. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

4-(bromomethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C8H6BrNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2

InChI Key

OPAGZMMOPGFJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1CBr)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.